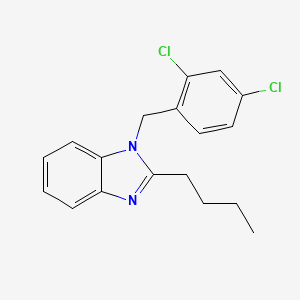
2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a butyl group and a dichlorophenylmethyl group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Dichlorophenylmethyl Group: The dichlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZIMIDAZOLE
- 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-THIAZOLE
- 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-OXAZOLE
Uniqueness
2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both butyl and dichlorophenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18Cl2N2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-butyl-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C18H18Cl2N2/c1-2-3-8-18-21-16-6-4-5-7-17(16)22(18)12-13-9-10-14(19)11-15(13)20/h4-7,9-11H,2-3,8,12H2,1H3 |
InChI Key |
IWPPXFPVHUECIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11055081.png)
![Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11055083.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055091.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11055099.png)
![3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11055103.png)

![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B11055111.png)
![2-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11055119.png)
![1-[(2,3-Dichloropropyl)sulfonyl]octane](/img/structure/B11055127.png)
![4-[3-(2-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11055131.png)
![3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11055132.png)
![1-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11055138.png)

